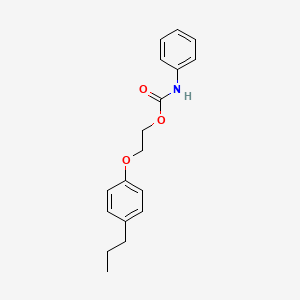
2-(4-propylphenoxy)ethyl phenylcarbamate
Übersicht
Beschreibung
2-(4-propylphenoxy)ethyl phenylcarbamate, commonly known as PPCC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPCC is a carbamate derivative that is synthesized by the reaction of 4-propylphenol with phenyl isocyanate.
Wirkmechanismus
PPCC acts by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the body. Acetylcholine is a neurotransmitter that is important for the proper functioning of the nervous system. By inhibiting the activity of acetylcholinesterase, PPCC increases the concentration of acetylcholine in the body, which leads to the activation of various physiological processes.
Biochemical and Physiological Effects:
PPCC has been found to exhibit various biochemical and physiological effects. It has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. It also exhibits anti-inflammatory and analgesic properties by inhibiting the production of prostaglandins and other inflammatory mediators. PPCC has also been found to exhibit insecticidal and herbicidal properties by inhibiting the activity of acetylcholinesterase in insects and plants.
Vorteile Und Einschränkungen Für Laborexperimente
PPCC has several advantages for lab experiments. It is easy to synthesize, and the yield obtained from the synthesis method is high. It is also relatively stable and can be stored for long periods without degradation. However, PPCC has some limitations for lab experiments. It is highly toxic and can be hazardous to handle. It also exhibits non-specific binding to proteins, which can interfere with the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of PPCC. One area of research is the development of PPCC derivatives with improved pharmacological properties. Another area of research is the study of the potential use of PPCC as an insecticide and herbicide in agriculture. Additionally, the mechanism of action of PPCC needs to be further elucidated to understand its effects on various physiological processes. Finally, the safety and toxicity of PPCC need to be further studied to determine its potential use in medicine and other fields.
Conclusion:
In conclusion, PPCC is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPCC is synthesized by the reaction of 4-propylphenol with phenyl isocyanate and exhibits antitumor, anti-inflammatory, and analgesic properties. PPCC has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of PPCC, including the development of PPCC derivatives with improved pharmacological properties, the study of its potential use as an insecticide and herbicide, and further elucidation of its mechanism of action.
Synthesemethoden
PPCC is synthesized by the reaction of 4-propylphenol with phenyl isocyanate in the presence of a catalyst. The reaction takes place at a high temperature and pressure, and the resulting product is purified using chromatography. The yield of PPCC obtained from this method is high, and the purity is also satisfactory.
Wissenschaftliche Forschungsanwendungen
PPCC has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, PPCC has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. It has also been studied for its potential use as an insecticide and herbicide in agriculture. In the industry, PPCC is used as a stabilizer for plastics and rubber.
Eigenschaften
IUPAC Name |
2-(4-propylphenoxy)ethyl N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-2-6-15-9-11-17(12-10-15)21-13-14-22-18(20)19-16-7-4-3-5-8-16/h3-5,7-12H,2,6,13-14H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQFFDRODODKHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCCOC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901245987 | |
| Record name | Ethanol, 2-(4-propylphenoxy)-, phenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901245987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84320-81-0 | |
| Record name | Ethanol, 2-(4-propylphenoxy)-, phenylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84320-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-(4-propylphenoxy)-, phenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901245987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1H-benzimidazol-1-ylmethyl)-N-{[1-(4-morpholinyl)cyclopentyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4949245.png)
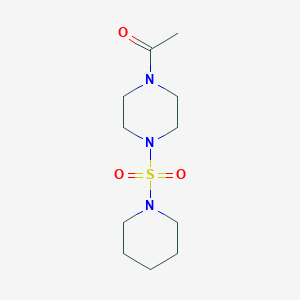

![1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate](/img/structure/B4949260.png)
![ethyl 4-{3-[(4-chlorobenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4949267.png)
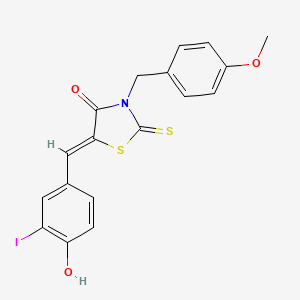
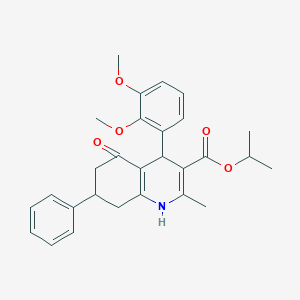
![3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B4949292.png)
![4-[4-nitro-3-(2-phenoxyethoxy)phenyl]morpholine](/img/structure/B4949300.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B4949312.png)
![ethyl 4-amino-2-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4949324.png)
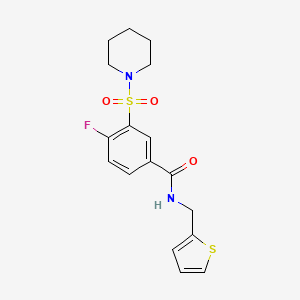
![6-[2-(allyloxy)benzyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4949335.png)
